10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. Since then, it has been used primarily in scientific research to study the opioid receptor system and to develop new drugs for pain relief.
Mechanism of Action
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a signaling pathway that leads to the inhibition of pain transmission and the production of euphoria. 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and well-being, which can lead to addiction and abuse. 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a lower risk of respiratory depression compared to other opioids, but it can still be dangerous when taken in high doses or in combination with other drugs.
Advantages and Limitations for Lab Experiments
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for use in scientific research, including its high affinity for the mu-opioid receptor, its ability to produce analgesia in animal models, and its potential for developing new drugs for pain relief. However, 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has several limitations, including its potential for abuse and addiction, its narrow therapeutic window, and its lack of selectivity for the mu-opioid receptor.
Future Directions
There are several future directions for research on 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and related compounds. One area of focus is the development of new drugs for pain relief that have improved pharmacological properties and a lower risk of addiction and abuse. Another area of focus is the study of the opioid receptor system and the development of new compounds that can selectively target specific receptor subtypes. Finally, there is a need for further research on the potential risks and benefits of 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and other synthetic opioids, particularly in the context of the current opioid epidemic.
Synthesis Methods
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is synthesized through a multistep process that involves several chemical reactions. The starting materials for the synthesis are 4-methoxyphenylacetonitrile and 4-methylphenylacetonitrile, which are converted into the corresponding ketones through a Grignard reaction. The ketones are then treated with a series of reagents to form the heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one structure of 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Scientific Research Applications
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used extensively in scientific research to study the opioid receptor system and to develop new drugs for pain relief. It has been shown to bind to the mu-opioid receptor with high affinity and to produce analgesic effects in animal models. 10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been used to study the structure-activity relationships of synthetic opioids and to develop new compounds with improved pharmacological properties.
properties
Product Name |
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H17N7O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O2/c1-11-3-5-13(6-4-11)18-15-16(12-7-9-14(29-2)10-8-12)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-10,18,25-26H,1-2H3 |
InChI Key |
IUSRMLLBMWQPRG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)OC |
SMILES |
CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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